An In-depth Technical Guide to 4-Iodobenzenesulfonohydrazide: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to 4-Iodobenzenesulfonohydrazide: Properties, Synthesis, and Applications in Drug Development
Abstract
This technical guide provides a comprehensive overview of 4-Iodobenzenesulfonohydrazide, a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a validated synthesis protocol, and explores its applications as a building block for novel therapeutic agents and as a linker in bioconjugation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their research endeavors.
Introduction
4-Iodobenzenesulfonohydrazide (CAS Number: 2751-27-1) is an aromatic iodo-sulfonamide derivative that has garnered interest in the field of drug discovery.[1][2][3] Its unique trifunctional structure, featuring an iodinated phenyl ring, a sulfonohydrazide moiety, and a reactive hydrazide group, makes it a valuable synthon for the creation of diverse molecular architectures. The presence of the iodine atom allows for further functionalization through various cross-coupling reactions, while the sulfonohydrazide group can act as a bioisostere for other functional groups and participate in the formation of pharmacologically active scaffolds. Furthermore, the terminal hydrazide provides a convenient handle for conjugation to other molecules. This guide will delve into the core characteristics of 4-Iodobenzenesulfonohydrazide and illuminate its utility in the development of innovative therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of 4-Iodobenzenesulfonohydrazide are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 2751-27-1 | [1][2][3] |
| Molecular Formula | C₆H₇IN₂O₂S | [1] |
| Molecular Weight | 298.10 g/mol | [1] |
| Appearance | White to off-white solid | General Observation |
| Melting Point | Data not available in public domain. Expected to be a solid with a defined melting point. | |
| Solubility | Soluble in polar organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Limited solubility in less polar solvents and water. | General chemical principles |
| Stability | Stable under standard laboratory conditions. Should be stored away from strong oxidizing agents, light, and moisture. | [1] |
Synthesis of 4-Iodobenzenesulfonohydrazide
The synthesis of 4-Iodobenzenesulfonohydrazide can be readily achieved from its corresponding sulfonyl chloride precursor, 4-iodobenzenesulfonyl chloride. The following protocol outlines a reliable and scalable method for its preparation.
Reaction Scheme
Caption: Synthesis of 4-Iodobenzenesulfonohydrazide.
Experimental Protocol
Materials:
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4-Iodobenzenesulfonyl chloride
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Hydrazine hydrate (64-85% solution in water)
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Ethanol
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Deionized water
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Ice bath
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Magnetic stirrer and stir bar
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Round-bottom flask
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Büchner funnel and filter paper
Procedure:
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Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodobenzenesulfonyl chloride (1 equivalent) in ethanol at room temperature.
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Reaction with Hydrazine: Cool the solution in an ice bath. While stirring vigorously, add an excess of hydrazine hydrate (typically 2-3 equivalents) dropwise to the solution. The addition should be slow to control the exothermic reaction.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Precipitation and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold deionized water. A white to off-white precipitate of 4-Iodobenzenesulfonohydrazide will form.
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Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any unreacted hydrazine and other water-soluble byproducts.
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Drying: Dry the product under vacuum to obtain the final 4-Iodobenzenesulfonohydrazide.
Note: The purity of the product can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Applications in Drug Development
The structural features of 4-Iodobenzenesulfonohydrazide make it a valuable tool in the drug discovery pipeline. Its applications can be broadly categorized into its use as a foundational building block for synthesizing novel bioactive molecules and as a linker for bioconjugation.
A Versatile Building Block in Medicinal Chemistry
The sulfonamide moiety is a well-established pharmacophore present in a wide range of clinically approved drugs, including diuretics, antibacterial agents, and anticonvulsants. Derivatives of benzenesulfonamides are of particular interest as inhibitors of carbonic anhydrases (CAs), a family of enzymes implicated in various physiological and pathological processes, including glaucoma and cancer.[4][5][6]
The general structure of 4-Iodobenzenesulfonohydrazide allows for the synthesis of a library of derivatives through reactions at the hydrazide and the iodo-functionalized phenyl ring. For instance, the hydrazide can be condensed with various aldehydes and ketones to form sulfonylhydrazones, a class of compounds that has shown promising inhibitory activity against several human carbonic anhydrase isoforms.[2]
Caption: Role of 4-Iodobenzenesulfonohydrazide as a linker in ADCs.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 4-Iodobenzenesulfonohydrazide. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information. General safety recommendations include:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
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Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Iodobenzenesulfonohydrazide is a valuable and versatile chemical entity with significant potential in the field of drug development. Its trifunctional nature provides a platform for the synthesis of diverse compound libraries targeting a range of biological targets. Furthermore, its utility as a linker precursor in bioconjugation, particularly for the development of ADCs, highlights its importance in the creation of next-generation targeted therapeutics. This technical guide has provided a comprehensive overview of its properties, a practical synthesis protocol, and an exploration of its key applications, empowering researchers to leverage this compound in their quest for novel and effective medicines.
References
-
Iodo Chemical. 4-Iodobenzenesulfonohydrazide | CAS 2751-27-1. [Link]
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PubChem. 4-Iodobenzenesulfonic acid hydrazide. [Link]
- Bargh, S., et al. (2019).
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Adooq Bioscience. Antibody-drug Conjugates | ADC. [Link]
- Nocentini, A., et al. (2019). Ureidobenzenesulfonamides as efficient inhibitors of carbonic anhydrase II. Bioorganic Chemistry, 91, 103123.
- Ghorab, M. M., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules, 28(23), 7851.
- Wang, X., et al. (2019). One-pot synthesis of sulfonylhydrazones from sulfonyl chloride, hydrazine hydrate and vinyl azide in water. Tetrahedron Letters, 60(35), 150977.
- Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy.
- Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12499.
- Friedman, L., Litle, R. L., & Reichle, W. R. (1960). p-Toluenesulfonylhydrazide. Organic Syntheses, 40, 93.
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